5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one

Beschreibung

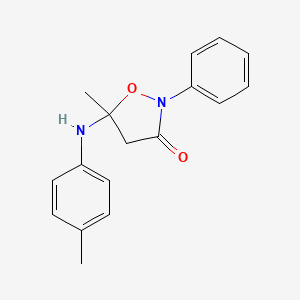

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-5-(4-methylanilino)-2-phenyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-13-8-10-14(11-9-13)18-17(2)12-16(20)19(21-17)15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLYUAXPTMVWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2(CC(=O)N(O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one typically involves the reaction of diketene with N-substituted hydroxylamines. The direction of the reaction depends on the nature of the substituent on the nitrogen atom. For instance, with benzyl- and arylhydroxylamines, the reaction products are 5-hydroxy-5-methylisoxazolidin-3-ones .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazolidinones, amine derivatives, and oxidized compounds .

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Biological Activity: While the target compound’s bioactivity remains unexplored in the provided evidence, its structural analogs, such as oxazolidinones, are known for antimicrobial applications. The p-tolylamino group may enhance binding to biological targets through hydrophobic interactions .

- Material Science: The rigid isoxazolidinone core could serve as a building block for liquid crystals or polymers, leveraging its thermal stability .

Biologische Aktivität

5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one, with the CAS number 371166-48-2, is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its isoxazolidinone ring structure, which is known for diverse biological activities. Its molecular formula can be represented as CHNO, indicating the presence of both aromatic and aliphatic components that may contribute to its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of isoxazolidinones have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including resistant strains, which could imply a potential application in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazolidinone derivatives are also noteworthy. In experimental models, these compounds have demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. For example, a study involving a related compound indicated that it significantly lowered inflammatory cytokines in an osteoarthritis model . This suggests that this compound may also exert similar anti-inflammatory effects.

Study 1: Anti-inflammatory Activity

In a controlled study on the anti-inflammatory effects of isoxazolidinone derivatives, researchers administered the compounds to rats with induced osteoarthritis. The results showed a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis indicated improved cartilage integrity and reduced inflammatory cell infiltration in treated animals .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of a related compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that these compounds could inhibit bacterial growth at low concentrations, highlighting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Multi-step organic synthesis is typically employed, involving condensation reactions between precursors such as substituted phenylhydrazines and carbonyl derivatives. Key steps include cyclization under acidic or basic conditions. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Purification via column chromatography or recrystallization ensures high purity. Reaction progress should be monitored using TLC and confirmed via NMR spectroscopy .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the isoxazolidinone core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction provides definitive structural confirmation. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typically required for biological assays) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use chemical-resistant gloves (tested per EN 374 standards) and eye/face protection. Avoid inhalation by working in a fume hood. In case of skin contact, wash thoroughly with soap and water. Store in airtight containers away from moisture and light. Implement recovery periods for skin regeneration and use barrier creams .

Q. How can solubility and stability profiles of this compound be determined for experimental applications?

- Methodological Answer : Solubility is assessed in common solvents (e.g., DMSO, ethanol) via gravimetric analysis. Stability studies involve HPLC or UV-Vis spectroscopy under varying pH, temperature, and light conditions. Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts long-term storage requirements. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives and reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. Reaction path search algorithms (e.g., GRRM) identify intermediates and transition states. Machine learning models trained on experimental data optimize reaction conditions (e.g., solvent polarity, temperature) to reduce trial-and-error approaches. Feedback loops between computational predictions and experimental validation refine synthetic routes .

Q. What mechanisms underlie the biological activity of this compound, and how can they be validated?

- Methodological Answer : Target-specific assays (e.g., enzyme inhibition or receptor-binding studies) quantify activity. Molecular docking simulations (using software like AutoDock) predict interactions with biological targets (e.g., kinases or GPCRs). In vitro cytotoxicity assays (e.g., MTT) evaluate selectivity. Confocal microscopy or flow cytometry can visualize cellular uptake and localization .

Q. How can contradictory data on reaction yields or biological efficacy be resolved?

- Methodological Answer : Systematic error analysis identifies variables like impurity interference or instrument calibration drift. Reproducibility studies under controlled conditions (e.g., inert atmosphere) isolate confounding factors. Meta-analyses of published data highlight trends, while collaborative validation with independent labs ensures robustness. Computational models reconcile discrepancies by identifying overlooked variables (e.g., solvent polarity effects) .

Q. What reactor design principles apply to scaling up the synthesis of this compound?

- Methodological Answer : Continuous flow reactors improve heat/mass transfer and scalability compared to batch systems. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency. Process simulation software (e.g., Aspen Plus) models kinetics and thermodynamics to optimize parameters like residence time and pressure. Pilot-scale experiments validate feasibility before industrial translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.